4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde
Description
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde (IUPAC name: this compound) is a benzaldehyde derivative with a molecular formula of C₁₅H₁₃NO₅ (MW: 299.27 g/mol). Its structure consists of a benzaldehyde core substituted at the para-position with an ethoxy chain terminating in a 4-nitrophenoxy group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antipicornavirus agents and antidiabetic drugs like rosiglitazone . The nitro group (-NO₂) is a strong electron-withdrawing substituent, enhancing the electrophilicity of the aldehyde group and influencing reactivity in condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-12-1-5-14(6-2-12)20-9-10-21-15-7-3-13(4-8-15)16(18)19/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZWENZYDYNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-nitrophenol with 2-(4-formylphenoxy)ethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromide, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 4-[2-(4-Nitrophenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(4-Aminophenoxy)ethoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzaldehyde derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of 4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde with structurally related compounds:
Substituent Effects on Reactivity and Electronic Properties
Key Insight: The nitro group in the target compound increases its electrophilicity compared to derivatives with electron-donating groups (e.g., amino or methoxy). This makes it more reactive in Schiff base formations or nucleophilic aromatic substitutions.
Physical and Crystallographic Properties
Key Insight: The nitro group reduces solubility in polar solvents compared to amino-substituted derivatives. Dialdehydes exhibit unique "W"-shaped conformations due to steric and electronic effects .
Biological Activity
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde is a chemical compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a benzaldehyde group substituted with an ethoxy chain and a nitrophenoxy moiety, which are believed to contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrophenol have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Nitrophenol | Staphylococcus aureus | 1-2 µg/mL |
| 4-Nitrophenol derivatives | Escherichia coli | 2-8 µg/mL |
These findings suggest that the nitro group enhances the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against pathogens.
2. Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structural features possess anti-inflammatory properties. For example, certain derivatives have shown high inhibition rates of inflammation in animal models.
| Study | Inflammatory Model | Inhibition (%) |
|---|---|---|
| El-Karim et al. | Acute inflammatory model in rats | Up to 98.16% |
| Sivaramakarthikeyan et al. | Protein denaturation method | IC50 = 34.1 µg/mL |
These results indicate that the compound may inhibit pro-inflammatory cytokines, providing a potential avenue for treating inflammatory diseases.
3. Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Cell Signaling Modulation : It has been suggested that this compound can modulate various signaling pathways, including MAPK/ERK pathways, which are crucial for cellular responses to stress and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of ROS, contributing to its antioxidant effects.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
- A study conducted by Nayak et al. highlighted the compound's ability to significantly reduce edema in animal models, demonstrating its potential as an anti-inflammatory agent.
- Another investigation showed promising results in terms of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
